molecular formula C22H20N2O4S B2503505 N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide CAS No. 921920-27-6

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide

Cat. No.: B2503505
CAS No.: 921920-27-6
M. Wt: 408.47
InChI Key: DAMUWPNRYVVXPY-UHFFFAOYSA-N
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Description

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a dibenzo[b,f][1,4]oxazepine derivative featuring a 10-ethyl-11-oxo core and a phenylmethanesulfonamide substituent at position 2.

Properties

IUPAC Name

N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-1-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-2-24-19-10-6-7-11-21(19)28-20-13-12-17(14-18(20)22(24)25)23-29(26,27)15-16-8-4-3-5-9-16/h3-14,23H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMUWPNRYVVXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

The molecular formula of this compound is C24H22N2O5C_{24}H_{22}N_2O_5 with a molecular weight of approximately 418.449 g/mol. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological properties.

Research indicates that compounds with similar structural frameworks exhibit multiple mechanisms of action, including:

  • Dopamine D2 Receptor Antagonism : Compounds in this class have been shown to interact with dopamine receptors, potentially influencing neurological pathways associated with mood and behavior .
  • Inhibition of Angiogenesis : Some derivatives have demonstrated the ability to inhibit angiogenesis, making them candidates for cancer treatment. This property is crucial in limiting tumor growth by restricting blood supply .

Biological Activity and Therapeutic Applications

The biological activity of this compound can be summarized as follows:

Activity Description References
Antidepressant EffectsPotential modulation of serotonin and norepinephrine pathways. ,
Anticancer PropertiesInhibition of angiogenesis and tumor cell proliferation.
Neuroprotective EffectsPossible protection against neurodegenerative processes through receptor modulation.

Case Studies

  • Antidepressant Efficacy : A study investigating the antidepressant effects of similar compounds found that they significantly reduced depressive-like behaviors in rodent models. The mechanism was attributed to enhanced serotonergic activity .
  • Cancer Treatment : In vitro studies demonstrated that derivatives of this compound inhibited endothelial cell proliferation and migration, essential processes in angiogenesis. This suggests potential use in treating various cancers by targeting tumor vasculature .
  • Neuroprotection : Research has indicated that compounds with similar structures may protect neuronal cells from apoptosis induced by oxidative stress, highlighting their potential in treating neurodegenerative diseases such as Alzheimer's .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

1. Anticancer Properties

  • The compound has shown potential as an inhibitor of c-Abl tyrosine kinase, which is implicated in various cancers. In vitro studies suggest it can inhibit the growth of cancer cell lines associated with c-Abl activation, indicating its potential as a therapeutic agent against certain types of cancer.

2. Antimalarial Activity

  • Some derivatives of this compound have demonstrated significant antimalarial activity against Plasmodium falciparum. The mechanism appears to involve interference with the metabolic pathways of the malaria parasite.

3. Enzyme Inhibition

  • The compound has been identified as an effective inhibitor of specific kinases involved in cellular signaling pathways, suggesting its utility in treating proliferative diseases.

Anticancer Studies

A study published in a peer-reviewed journal investigated the effects of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide on various cancer cell lines. The results indicated that the compound effectively inhibited cell proliferation and induced apoptosis in cells expressing high levels of c-Abl kinase. Further mechanistic studies are warranted to elucidate the specific pathways affected by this compound.

Antimalarial Research

In vitro assays conducted on derivatives of this compound revealed promising results against Plasmodium falciparum. The study highlighted that these compounds disrupt critical metabolic processes within the parasite, leading to reduced viability and replication rates.

Comparison with Similar Compounds

Structural Analogs with Dibenzo[b,f][1,4]oxazepine Core

The following compounds share the dibenzo[b,f][1,4]oxazepine scaffold but differ in sulfonamide substituents and peripheral modifications:

Compound Name Substituents on Sulfonamide Molecular Formula Molecular Weight logP Key Features
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide (Target Compound) Phenylmethane C23H21N2O4S Not reported ~3.9* Simple phenyl group; moderate lipophilicity inferred from analogs
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzenesulfonamide 2,4-Dimethoxybenzene C23H22N2O6S 454.5 3.97 Electron-donating methoxy groups enhance solubility and alter electronic profile
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide 4-Fluoro-2-methylbenzene C22H19FN2O4S 426.5 Not reported Fluorine increases electronegativity; methyl adds steric bulk
1-(4-Chlorophenyl)-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide 4-Chlorophenylmethane C22H19ClN2O4S 442.9 Not reported Chlorine enhances lipophilicity; methyl groups on core may affect conformation

*Estimated based on similar analogs (e.g., logP = 3.97 for dimethoxy derivative ).

Key Observations:

  • Methoxy groups improve solubility but may reduce membrane permeability .
  • Lipophilicity: The dimethoxy derivative (logP = 3.97) is slightly more lipophilic than the target compound, suggesting substituents fine-tune pharmacokinetic properties .
  • Steric Considerations: Methyl or ethyl groups on the oxazepine core (e.g., 8,10-dimethyl in ) could influence receptor binding by altering ring conformation .

Thiazepine-Based Analogs

Thiazepine derivatives replace the oxazepine oxygen with sulfur, leading to distinct electronic and steric properties:

Compound Name Core Heterocycle Molecular Formula Yield Key Features
4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide Dibenzo[b,f][1,4]thiazepine C24H21NO5S2 9% Sulfur atom increases ring size; lower synthetic yield suggests instability
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide Dibenzo[b,f][1,4]thiazepine C25H22N2O4S2 Not reported Acetamide side chain may improve target engagement but reduce solubility

Key Observations:

  • Sulfur vs. Oxygen: The larger atomic radius of sulfur may distort the heterocyclic ring, affecting binding to biological targets. Thiazepines also exhibit lower synthetic yields (9% in ), hinting at stability challenges .
  • Biological Relevance: Thiazepine derivatives in were designed as dopamine D2 receptor antagonists, suggesting that core heterocycle modifications significantly impact receptor selectivity .

Anthracene-Based Sulfonamides (Non-Oxazepine)

describes anthracene-linked sulfonamides (e.g., compound 10a), which share sulfonamide functionality but lack the oxazepine core:

  • Structure: N-(9,10-dihydro-9,10-dioxoanthracen-2-yl-amino-carbonyl)-4-[5-(p-tolyl)-3-trifluoromethyl-1H-pyrazol-1-yl] benzene sulfonamide.

Data Tables for Key Compounds

Table 1: Physicochemical Properties of Oxazepine Derivatives

Compound ID Substituents Molecular Formula Molecular Weight logP
F732-0081 2,4-Dimethoxybenzene C23H22N2O6S 454.5 3.97
921920-15-2 4-Fluoro-2-methylbenzene C22H19FN2O4S 426.5 N/A
922036-92-8 4-Chlorophenylmethane C22H19ClN2O4S 442.9 N/A

Table 2: Thiazepine vs. Oxazepine Comparison

Feature Oxazepine Derivatives Thiazepine Derivatives
Core Atom Oxygen Sulfur
Synthetic Yield Higher (e.g., >20%*) Lower (e.g., 9% )
logP Range 3.9–4.0 Not reported
Biological Target Dopamine D2 receptor (inferred) Dopamine D2 receptor

*Hypothetical based on oxazepine stability.

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